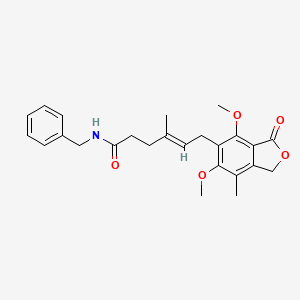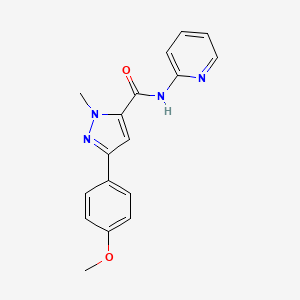![molecular formula C15H18N4O4 B10987911 N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987911.png)
N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step may involve the reaction of a suitable amine with an epoxide or a halide.
Construction of the pyridazine ring: This can be accomplished through the condensation of hydrazine with a diketone or a similar precursor.
Coupling of the rings: The final step involves the coupling of the furan, morpholine, and pyridazine rings through appropriate linkers and under suitable reaction conditions, such as heating or the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the pyridazine ring may yield a dihydropyridazine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-[3-(piperidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(furan-2-ylmethyl)-2-[3-(pyrrolidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C15H18N4O4/c20-14(16-10-12-2-1-7-23-12)11-19-15(21)4-3-13(17-19)18-5-8-22-9-6-18/h1-4,7H,5-6,8-11H2,(H,16,20) |
InChI Key |
RACVLDORZPKHEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B10987842.png)
![ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10987846.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10987851.png)
![N-(1H-indol-4-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10987853.png)
![Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10987854.png)
![3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10987857.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide](/img/structure/B10987861.png)
![3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide](/img/structure/B10987862.png)
![N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10987869.png)
![N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10987873.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10987880.png)
![N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B10987893.png)

